molecular formula CF3CFHCF2OCH2COOH<br>C5H4F6O3 B12620465 (1,1,2,3,3,3-Hexafluoropropoxy)acetic acid CAS No. 919005-38-2

(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid

Cat. No.: B12620465
CAS No.: 919005-38-2
M. Wt: 226.07 g/mol
InChI Key: WHGFMLVGYMAHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid is a chemical compound known for its unique properties due to the presence of multiple fluorine atoms. This compound is characterized by its high stability and resistance to degradation, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of (1,1,2,3,3,3-Hexafluoropropoxy)acetic acid typically involves the reaction of hexafluoropropanol with acetic acid derivatives under controlled conditions. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.

Chemical Reactions Analysis

(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1,2,3,3,3-Hexafluoropropoxy)acetic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the inhibition of specific enzymes or the stabilization of certain molecular structures. The pathways involved often include the formation of stable complexes with target molecules, preventing their normal function .

Comparison with Similar Compounds

(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid can be compared with other fluorinated acetic acids, such as:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

919005-38-2

Molecular Formula

CF3CFHCF2OCH2COOH
C5H4F6O3

Molecular Weight

226.07 g/mol

IUPAC Name

2-(1,1,2,3,3,3-hexafluoropropoxy)acetic acid

InChI

InChI=1S/C5H4F6O3/c6-3(4(7,8)9)5(10,11)14-1-2(12)13/h3H,1H2,(H,12,13)

InChI Key

WHGFMLVGYMAHGO-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)OC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.